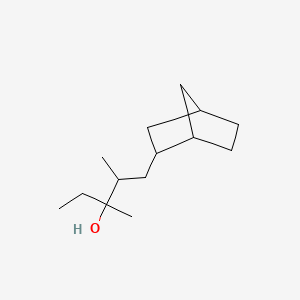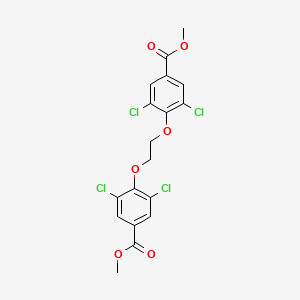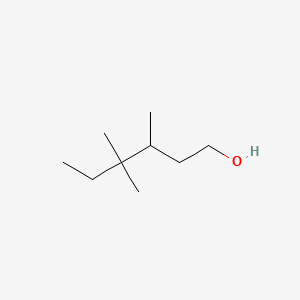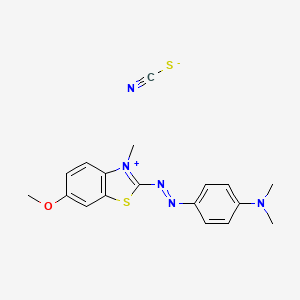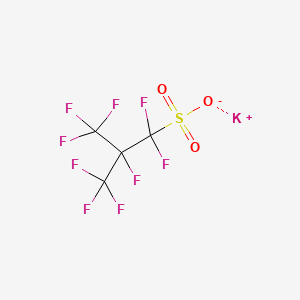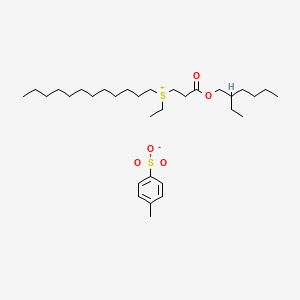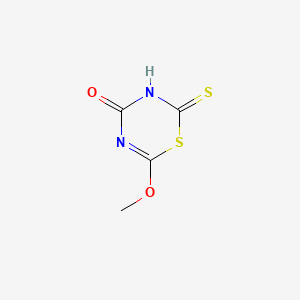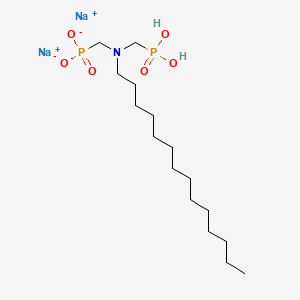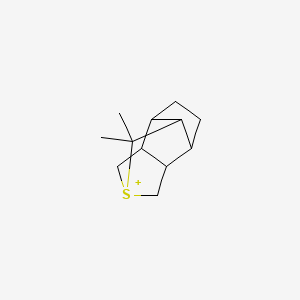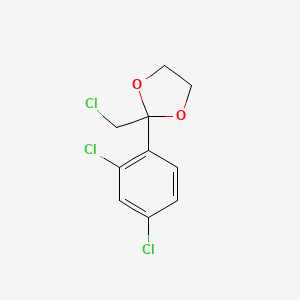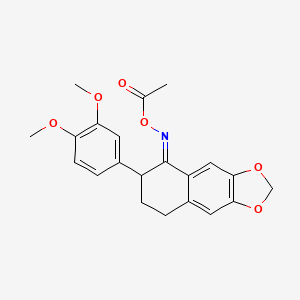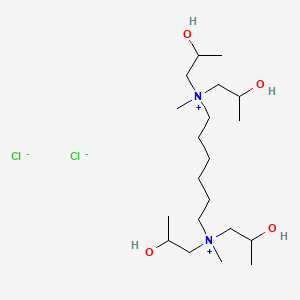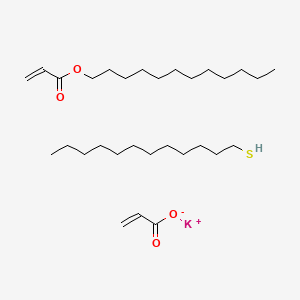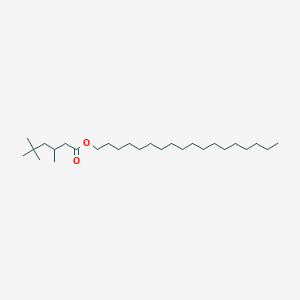
Stearyl isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearyl isononanoate is a fatty acid ester, specifically an ester of stearyl alcohol and isononanoic acid. It is widely used in the personal care and cosmetic industry due to its excellent emollient properties, which help to soften and smooth the skin and hair. This compound is known for its low viscosity, making it easy to incorporate into various formulations such as moisturizers, sunscreens, conditioners, and makeup .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stearyl isononanoate is synthesized by the esterification of stearyl alcohol with isononanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. After the reaction, the ester is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Stearyl isononanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearyl alcohol and isononanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst.
Major Products
Hydrolysis: Stearyl alcohol and isononanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
Stearyl isononanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is used in formulations for skin and hair care products due to its emollient properties. It helps to improve the texture and hydration of the skin and hair, making it a valuable ingredient in dermatological and cosmetic research .
Mecanismo De Acción
The primary mechanism of action of stearyl isononanoate is its ability to form a protective barrier on the skin and hair, preventing moisture loss and providing a smooth and silky texture. This barrier function helps to protect the skin and hair from environmental stressors, such as pollution and UV radiation. The ester also acts as a lubricant, reducing friction and improving the overall feel of cosmetic formulations .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylhexyl palmitate
- Caprylic capric triglyceride
- Isoamyl laurate
Uniqueness
Stearyl isononanoate is unique due to its specific combination of stearyl alcohol and isononanoic acid, which provides a balance of emollient properties and low viscosity. This makes it particularly suitable for use in a wide range of cosmetic formulations, offering both hydration and a smooth texture without being too greasy or heavy .
Propiedades
Número CAS |
84878-34-2 |
|---|---|
Fórmula molecular |
C27H54O2 |
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
octadecyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C27H54O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-26(28)23-25(2)24-27(3,4)5/h25H,6-24H2,1-5H3 |
Clave InChI |
IRPUQPOQLCBARJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


